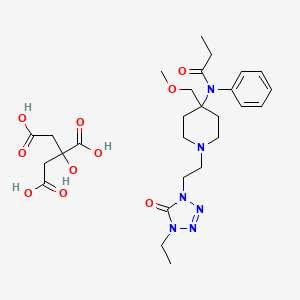
Alfentanil citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alfentanil citrate: is a potent, short-acting synthetic opioid analgesic used primarily in anesthesia. It is a derivative of fentanyl and is known for its rapid onset and short duration of action. This compound is commonly used during surgical procedures to induce and maintain anesthesia, as well as for pain management in critically ill patients .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alfentanil citrate involves several steps, starting from the basic structure of fentanyl. The process typically includes the formation of the piperidine ring and the introduction of the tetrazole group. The key steps involve:
Formation of the Piperidine Ring: This is achieved through a series of reactions involving the condensation of aniline derivatives with piperidine.
Introduction of the Tetrazole Group: This step involves the reaction of the intermediate compound with sodium azide and triethylamine to form the tetrazole ring
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization and chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Alfentanil citrate undergoes various chemical reactions, including:
Oxidation: Alfentanil can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of derivatives
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of alfentanil, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Alfentanil citrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of opioid analgesics.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively used in clinical research to study its efficacy and safety in anesthesia and pain management.
Industry: Used in the development of new analgesic drugs and formulations .
Wirkmechanismus
Alfentanil citrate exerts its effects by binding to the mu-opioid receptors in the central nervous system. These receptors are coupled with G-protein receptors, which regulate synaptic transmission. Upon binding, alfentanil stimulates the exchange of GTP for GDP on the G-protein complex, leading to the activation of effector proteins. This results in analgesia, sedation, and decreased perception of pain .
Vergleich Mit ähnlichen Verbindungen
Fentanyl: Alfentanil is a derivative of fentanyl with a shorter duration of action and faster onset.
Sufentanil: More potent than alfentanil but with a longer duration of action.
Remifentanil: Similar to alfentanil in terms of rapid onset but has an even shorter duration of action .
Uniqueness: Alfentanil citrate is unique due to its rapid onset and short duration of action, making it particularly useful in surgical settings where quick and precise control of anesthesia is required. It also tends to cause fewer cardiovascular complications compared to other similar drugs .
Eigenschaften
CAS-Nummer |
153176-13-7 |
|---|---|
Molekularformel |
C27H40N6O10 |
Molekulargewicht |
608.6 g/mol |
IUPAC-Name |
N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C21H32N6O3.C6H8O7/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-10H,4-5,11-17H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI-Schlüssel |
CNFIIGJQEIQCSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


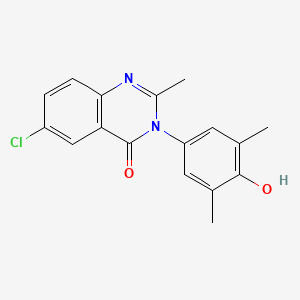
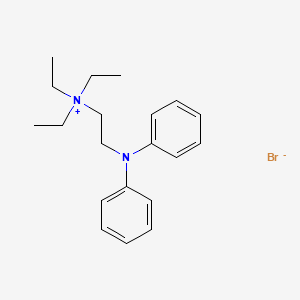
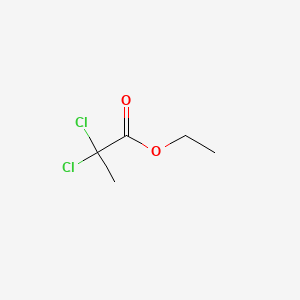
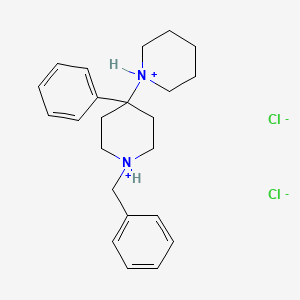
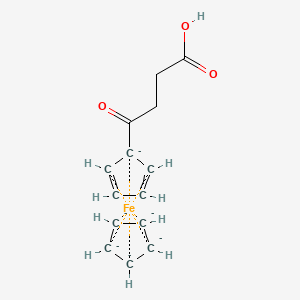
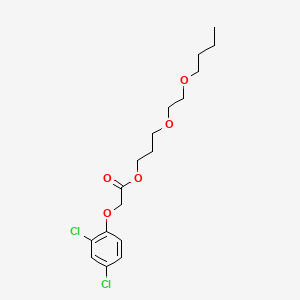
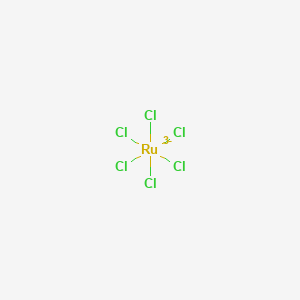
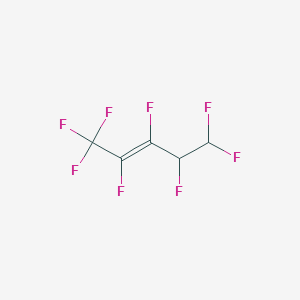
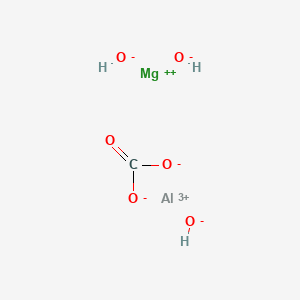
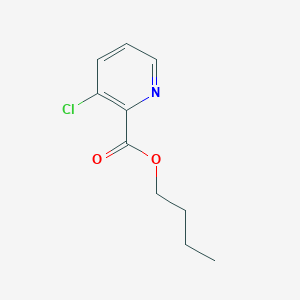
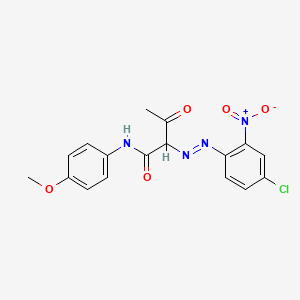
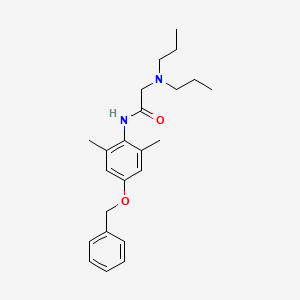
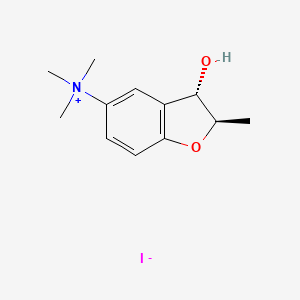
![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)
